molecular formula C9H18Cl2N2 B13226457 (1R,8S)-2,5-diazatricyclo[6.2.1.0~2,7~]undecane dihydrochloride

(1R,8S)-2,5-diazatricyclo[6.2.1.0~2,7~]undecane dihydrochloride

Katalognummer: B13226457
Molekulargewicht: 225.16 g/mol
InChI-Schlüssel: SLFKOEQRYPOZJC-LFKLQWJISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,8S)-2,5-Diazatricyclo[6210,2,7]undecanedihydrochloride is a complex organic compound known for its unique tricyclic structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecanedihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required standards for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecanedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

(1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecanedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes .

Wirkmechanismus

The mechanism of action of (1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecanedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecanedihydrochloride include:

    Oxazol-5(4H)-one: Known for its heterocyclic structure and various biological activities.

    1,2,4-Triazin-6(5H)-one:

Uniqueness

What sets (1R,8S)-2,5-Diazatricyclo[6.2.1.0,2,7]undecanedihydrochloride apart is its unique tricyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C9H18Cl2N2

Molekulargewicht

225.16 g/mol

IUPAC-Name

(1R,8S)-2,5-diazatricyclo[6.2.1.02,7]undecane;dihydrochloride

InChI

InChI=1S/C9H16N2.2ClH/c1-2-8-5-7(1)9-6-10-3-4-11(8)9;;/h7-10H,1-6H2;2*1H/t7-,8+,9?;;/m0../s1

InChI-Schlüssel

SLFKOEQRYPOZJC-LFKLQWJISA-N

Isomerische SMILES

C1C[C@@H]2C[C@H]1C3N2CCNC3.Cl.Cl

Kanonische SMILES

C1CC2CC1C3N2CCNC3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.